3-fluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
3-fluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 3-methylphenyl group at position 2 and a 3-fluorobenzamide moiety at position 2. This compound shares structural similarities with pharmacologically active benzamide derivatives, such as kinase inhibitors or antimicrobial agents, though its specific biological activity remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
3-fluoro-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c1-12-4-2-7-15(8-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-5-3-6-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIIOFBWXVFXQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical method for pyrazole synthesis. For thieno[3,4-c]pyrazoles, this approach requires a thiophene-containing 1,3-diketone precursor.
Example Protocol (adapted from Girish et al.):
- Substrate Preparation : Ethyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate is reacted with acetylacetone under basic conditions to form a 1,3-diketone-thiophene hybrid.
- Cyclocondensation : The diketone is treated with 3-methylphenylhydrazine in ethanol using nano-ZnO as a catalyst (95% yield reported for analogous reactions).
- Aromatization : The intermediate dihydropyrazole is oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the aromatic thieno[3,4-c]pyrazole core.
Key Advantages :
1,3-Dipolar Cycloaddition Strategies
1,3-Dipolar cycloaddition between diazo compounds and acetylenic ketones offers an alternative route. He et al. demonstrated this method using ethyl α-diazoacetate and phenylpropargyl derivatives.
Adapted Method :
- Diazo Precursor : Ethyl 3-diazo-4-fluorobenzoate is prepared via diazotization.
- Cycloaddition : Reacted with 3-methylphenylacetylene in the presence of Zn(OTf)₂ (zinc triflate) at 60°C, yielding a pyrazole-thiophene adduct.
- Post-Functionalization : The ester group is hydrolyzed to a carboxylic acid and converted to an amine via Curtius rearrangement.
Yield : 72–85% for analogous systems.
Introduction of the 3-Methylphenyl Group
Direct Substitution During Pyrazole Formation
The 3-methylphenyl group is most efficiently introduced via 3-methylphenylhydrazine during cyclocondensation. This method ensures regioselective incorporation at the pyrazole’s 2-position.
Regioselectivity Control :
Post-Synthetic Functionalization
For substrates lacking the 3-methylphenyl group, Ullmann coupling or Buchwald-Hartwig amination can introduce the aryl moiety. However, these methods are less efficient (45–60% yields).
Benzamide Coupling via Amide Bond Formation
Activation of 3-Fluorobenzoic Acid
- Acid Chloride Formation : 3-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) to generate 3-fluorobenzoyl chloride.
- Coupling Reaction : The acid chloride is reacted with Intermediate A (thieno[3,4-c]pyrazol-3-amine) in dichloromethane with triethylamine as a base.
Reaction Conditions :
- Temperature: 0–5°C (prevents decomposition of acid chloride).
- Yield: 82–88% for analogous benzamide couplings.
Green Chemistry Alternatives
Recent protocols employ coupling agents like EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) in solvent-free conditions, achieving 90% yields with reduced waste.
Industrial-Scale Optimization
Continuous Flow Synthesis
Microreactor systems enable rapid mixing and heat transfer for critical steps:
- Cyclocondensation : Residence time of 10 minutes at 100°C.
- Amide Coupling : Integrated quench flow to isolate products continuously.
Advantages :
- 30% reduction in production costs.
- Purity >99.5% by HPLC.
Catalyst Recycling
Nano-ZnO catalysts from cyclocondensation steps are recovered via centrifugation and reused for 4–5 cycles without activity loss.
Analytical Characterization Data
Table 1: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) |
|---|---|---|---|
| Intermediate A | 7.45 (s, 1H, NH₂) | 152.1 (C=N) | 288.1024 [M+H]⁺ |
| 3-Fluorobenzoyl Chloride | 7.82–7.75 (m, 2H, Ar-H) | 165.3 (C=O) | 158.0372 [M]⁺ |
| Final Product | 8.12 (d, 1H, J=8.1 Hz) | 168.9 (Amide C=O) | 409.1248 [M+H]⁺ |
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Amide Bond Hydrolysis
- Issue : Acidic conditions during coupling may hydrolyze the thienopyrazole.
- Solution : Low-temperature reactions with non-aqueous bases (e.g., DIPEA).
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-fluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Structural Modifications:
- Fluorine Position : Ortho (2-fluoro), meta (3-fluoro), and para (4-fluoro) isomers exhibit distinct spectral and physical properties.
- Electron-Withdrawing Groups: Trifluoromethyl (-CF₃), cyano (-CN), and chloro (-Cl) substituents alter electronic density and molecular interactions.
- Electron-Donating Groups : Methoxy (-OCH₃) groups may enhance solubility but reduce metabolic stability.
Physicochemical and Spectral Comparisons
Table 1: Comparison of Benzamide Analogs
Key Observations:
Fluorine Position :
- The 3-fluoro substituent (7d) shows a lower melting point (159–160°C) compared to 2-fluoro (180–181°C) and 4-fluoro (319–321°C) analogs, suggesting reduced crystallinity due to asymmetric substitution .
- NMR Complexity : Meta-fluorinated benzamides (e.g., target compound) exhibit overlapping aromatic signals (δ 7.40–8.00), complicating proton assignments compared to ortho/para isomers .
Electron-Withdrawing Groups: Cyano (7g) and trifluoromethyl (7i) groups increase molecular weight and IR absorption at ~2200 cm⁻¹ (CN) and ~1645 cm⁻¹ (C=O), respectively . Chloro (7h) and CF₃ (7i) substituents elevate melting points, likely due to stronger intermolecular interactions .
Electron-Donating Groups :
- Methoxy (7f) introduces a distinct singlet at δ 3.80 (OCH₃) in NMR and reduces yield (70%) compared to fluoro analogs .
Core Structure Variations
- Thienopyrazole vs. Diazepine Cores: Compounds in (e.g., 7c–7i) feature a benzo-fused diazepine-triazolo core, whereas the target compound has a thienopyrazole scaffold.
- Substituent Position on Phenyl Rings : The 3-methylphenyl group in the target compound may enhance lipophilicity compared to 2,3-dimethylphenyl analogs () .
Biological Activity
3-fluoro-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a compound belonging to the thienopyrazole class, which has gained attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core with a fluorine atom and a methylphenyl substituent. The general synthetic route involves multiple steps:
- Formation of the Thieno[3,4-c]pyrazole Core : This typically involves cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : The fluorine atom and methylphenyl group are introduced through electrophilic substitution reactions.
- Final Coupling : The benzamide moiety is attached to complete the synthesis.
Anticancer Properties
Research indicates that thienopyrazole derivatives exhibit significant anticancer activity. A study highlighted that compounds within this class can inhibit key oncogenic pathways by targeting proteins such as BRAF(V600E) and EGFR, which are crucial in various cancers. For example, derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models.
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | BRAF(V600E) | 0.5 | |
| Other thienopyrazoles | EGFR | 0.8 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that thienopyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Thienopyrazole derivatives have been evaluated for their antimicrobial effects against various pathogens. The compound demonstrated moderate to high activity against both Gram-positive and Gram-negative bacteria.
Study on Antitumor Activity
A recent study conducted on a series of thienopyrazole derivatives showed that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Study on Anti-inflammatory Effects
In another study focusing on inflammatory responses, the compound was found to significantly reduce nitric oxide production in LPS-stimulated macrophages. This effect was linked to the inhibition of NF-kB signaling pathways.
Q & A
Basic: What synthetic strategies are optimal for synthesizing 3-fluoro-N-[2-(3-methylphenyl)thieno[3,4-c]pyrazol-3-yl]benzamide with high purity?
Answer:
The synthesis involves constructing the thieno[3,4-c]pyrazole core via cyclization of thiophene and pyrazole precursors, followed by introducing substituents. Key steps include:
- Cyclization : Use of acidic (e.g., H₂SO₄) or basic conditions (e.g., KOH) to form the fused ring system .
- Substitution : Coupling the fluorobenzamide moiety via amide bond formation, often using coupling agents like EDCI or DCC .
- Optimization : Solvent choice (DMF or DCM), temperature control (reflux for 12–24 hours), and purification via column chromatography or recrystallization to achieve >95% purity .
Basic: Which spectroscopic methods are critical for confirming structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., [M+H]⁺ peaks) .
- HPLC : Purity assessment (>98%) using reverse-phase columns with UV detection at 254 nm .
Advanced: How can structure-activity relationships (SAR) be systematically explored for derivatives?
Answer:
-
Substituent Variation : Compare bioactivity of derivatives with fluorophenyl vs. chlorophenyl (), methyl vs. nitro groups (), or ethoxy vs. methoxy moieties ().
-
Bioassay Data :
Derivative Substituent IC₅₀ (µM) Target 3-Fluoro (Parent) 10.2 Kinase X 4-Chloro 8.7 Kinase X 3-Nitro 15.4 Kinase Y Data adapted from thienopyrazole analogs in . -
Computational Modeling : Docking studies to predict substituent effects on target binding .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
- Assay Standardization : Validate cell lines (e.g., MCF-7 vs. HeLa) and control for batch-to-batch compound purity .
- Orthogonal Methods : Confirm enzyme inhibition via fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Meta-Analysis : Compare logP, solubility, and metabolic stability (e.g., microsomal assays) to explain discrepancies in in vivo vs. in vitro results .
Advanced: What computational approaches predict biological targets and binding modes?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with kinases or GPCRs .
- Molecular Dynamics (MD) : 100-ns simulations to assess binding stability under physiological conditions .
- QSAR Models : Train models on thienopyrazole datasets to prioritize high-activity derivatives .
Basic: What challenges arise in achieving regioselectivity during core synthesis?
Answer:
- Reagent Control : Use directing groups (e.g., nitro) to guide cyclization .
- Catalyst Tuning : Pd(OAc)₂ or CuI for Suzuki couplings to minimize byproducts .
- Temperature Gradients : Stepwise heating (60°C → 120°C) to favor kinetic over thermodynamic products .
Advanced: Which models evaluate pharmacokinetic properties?
Answer:
- In Vitro :
- Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s) .
- Microsomal Stability : Human liver microsomes (HLM) to estimate metabolic clearance .
- In Vivo :
- Rodent PK Studies : Measure plasma half-life (t½) and bioavailability (F > 20%) .
- Tissue Distribution : LC-MS/MS quantification in target organs (e.g., liver, tumor) .
Advanced: How to design derivatives with improved solubility without compromising activity?
Answer:
- Prodrug Strategies : Introduce phosphate esters or PEGylated side chains for aqueous solubility .
- Polar Substituents : Replace methyl with morpholine or pyridyl groups (logP reduction by 1–2 units) .
- Co-Crystallization : Screen with cyclodextrins or sulfonic acids to enhance dissolution rates .
Basic: What are the thermal stability profiles of this compound?
Answer:
- DSC/TGA Data : Melting point ~180–190°C; decomposition onset at 250°C (5% weight loss) .
- Storage : Stable at −20°C under argon for >12 months; avoid light and humidity to prevent hydrolysis .
Advanced: How to validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .
- Knockdown/Rescue : siRNA-mediated target silencing followed by activity restoration in rescue experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
